An In-depth Technical Guide to Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a valuable heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromoacetyl group and a protected piperidine ring, makes it a versatile synthon for the introduction of a piperidinyl moiety into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.
Chemical Properties
A summary of the known chemical and physical properties of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is provided below.
| Property | Value | Source |
| CAS Number | 301221-79-4 | [1] |
| Molecular Formula | C₁₂H₂₀BrNO₃ | [2] |
| Molecular Weight | 306.2 g/mol | |
| Physical Form | Solid | [1] |
| Boiling Point | 368 °C at 760 mmHg | |
| Flash Point | 176 °C | |
| Purity | Typically ≥95% or ≥97% | [1][3] |
| Storage Temperature | Room Temperature or 4°C | [1] |
Spectral Data
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Mass Spectrometry : The protonated molecule [M+H]⁺ is observed at m/z 306.06993.[2] Other predicted adducts include [M+Na]⁺ at 328.05187 m/z and [M-H]⁻ at 304.05537 m/z.[2]
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Predicted XlogP : 2.1.[2] This value suggests moderate lipophilicity.
Synthesis
Caption: Plausible synthetic workflow for the preparation of the title compound.
A related synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate involves the bromination of tert-butyl 4-formylpiperidine-1-carboxylate using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.[4] A similar approach could likely be adapted for the bromoacetylation.
Reactivity and Applications
The primary utility of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate lies in its reactivity as an electrophile. The α-bromo ketone moiety is susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the covalent attachment of the piperidine scaffold to target molecules.
Use in Kinase Inhibitor Synthesis
A significant application of this building block is in the synthesis of kinase inhibitors.[5] The piperidine ring is a common structural motif in many kinase inhibitors, often serving as a linker or a scaffold to orient other functional groups for optimal binding to the kinase active site. The bromoacetyl group provides a convenient handle for attaching the piperidine to a core heterocyclic structure common in kinase inhibitors.
Caption: General scheme for the use in kinase inhibitor synthesis.
Safety Information
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is associated with the following hazard statements:
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H302 : Harmful if swallowed.[1]
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H314 : Causes severe skin burns and eye damage.
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H315 : Causes skin irritation.[1]
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H319 : Causes serious eye irritation.[1]
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H332 : Harmful if inhaled.[1]
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H335 : May cause respiratory irritation.[1]
Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a key building block in modern synthetic and medicinal chemistry. Its well-defined reactivity and the prevalence of the piperidine motif in bioactive molecules, particularly kinase inhibitors, ensure its continued importance in drug discovery and development. Further research into its properties and the development of detailed, scalable synthetic protocols will undoubtedly enhance its utility for the scientific community.
References
- 1. tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | 301221-79-4 [sigmaaldrich.com]
- 2. PubChemLite - Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (C12H20BrNO3) [pubchemlite.lcsb.uni.lu]
- 3. tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
